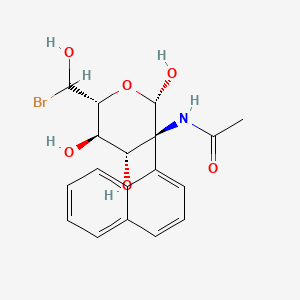
6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside is a compound prominently employed in the biomedical sector. It is known for its role in facilitating the detection and examination of disease-related proteins, particularly those associated with cancer. This compound functions as a substrate for selective enzymes, enabling the visualization and thorough analysis of these proteins.
Preparation Methods
The synthesis of 6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside involves several steps. The primary synthetic route includes the bromination of 2-naphthol followed by glycosylation with 2-acetamido-2-deoxy-b-D-glucopyranosyl chloride. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or acetonitrile. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: This compound is a chromogenic substrate used for the detection of chitinase activity.
Substitution Reactions: The bromine atom in the naphthyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside has several scientific research applications:
Biomedicine: It is used to facilitate the detection and examination of disease-related proteins, particularly those associated with cancer.
Enzyme Studies: As a chromogenic substrate, it is employed in the study of chitinase activity, allowing researchers to visualize and quantify enzyme activity.
Pharmaceutical Testing: The compound is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical results.
Mechanism of Action
The mechanism of action of 6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside involves its role as a substrate for selective enzymes. When acted upon by enzymes such as chitinase, the compound undergoes hydrolysis, releasing a chromogenic product that can be easily detected. This property makes it valuable for visualizing and analyzing enzyme activity and disease-related proteins.
Comparison with Similar Compounds
6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside can be compared with other similar compounds, such as:
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Another chromogenic substrate used for enzyme studies.
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Similar in structure but lacks the bromine atom, which may affect its reactivity and detection properties.
6-Chloro-2-naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside: A chlorinated analog that may have different reactivity and detection characteristics compared to the brominated compound.
These comparisons highlight the uniqueness of this compound, particularly its bromine substitution, which can influence its chemical reactivity and detection properties.
Properties
Molecular Formula |
C18H20BrNO6 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-[(2S,3S,4S,5R,6R)-6-[bromo(hydroxy)methyl]-2,4,5-trihydroxy-3-naphthalen-1-yloxan-3-yl]acetamide |
InChI |
InChI=1S/C18H20BrNO6/c1-9(21)20-18(12-8-4-6-10-5-2-3-7-11(10)12)15(23)13(22)14(16(19)24)26-17(18)25/h2-8,13-17,22-25H,1H3,(H,20,21)/t13-,14+,15+,16?,17-,18-/m0/s1 |
InChI Key |
DJJSCRGZMHMCNZ-PNKSAIQJSA-N |
Isomeric SMILES |
CC(=O)N[C@]1([C@@H]([C@H]([C@@H](O[C@@H]1O)C(O)Br)O)O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(=O)NC1(C(C(C(OC1O)C(O)Br)O)O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















